![molecular formula C7H10N2O2 B13649616 (S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst . Another method includes the use of formaldehyde, substituted anilines, and naphthols or phenols in water-ethanol mixtures .
Industrial Production Methods
Industrial production of this compound may leverage green chemistry principles, such as catalyst-free reactions and the use of visible light-promoted C-H activation/cyclization of tertiary amines . These methods are environmentally friendly and offer high yields.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is used as an intermediate in the synthesis of more complex heterocyclic compounds .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and analgesic agents .
Industry
Industrially, this compound is used in the production of polymers and dyes due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of (S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways depend on the specific biological context and the derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Ifosfamide: A chemotherapeutic agent with a similar oxazine structure.
Morpholine: A simpler oxazine derivative used in various industrial applications.
Nile Red and Nile Blue: Fluorescent dyes based on benzophenoxazine.
Uniqueness
(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its fused pyrazole and oxazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and application in various fields .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-9-7(11-5-6)2-3-8-9/h2-3,6H,4-5H2,1H3/t6-/m0/s1 |
Clave InChI |
RSHKESSQCFYIJL-LURJTMIESA-N |
SMILES isomérico |
CO[C@H]1CN2C(=CC=N2)OC1 |
SMILES canónico |
COC1CN2C(=CC=N2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


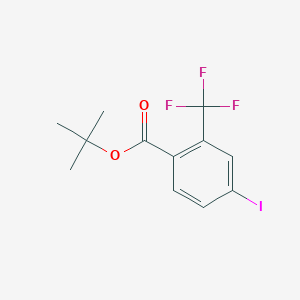
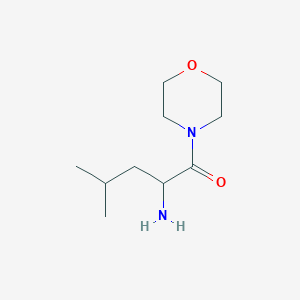
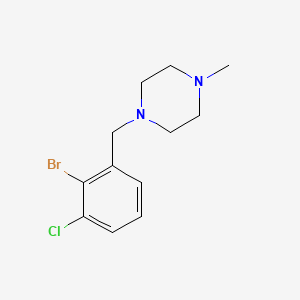
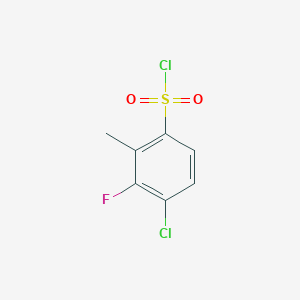
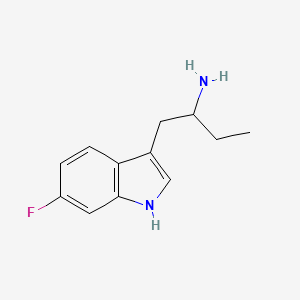
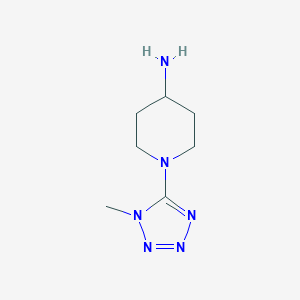
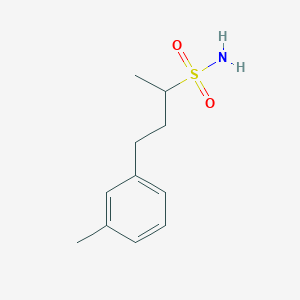

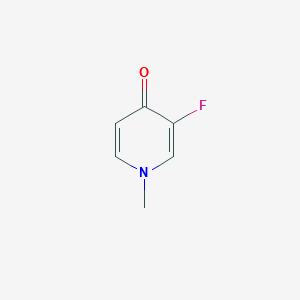
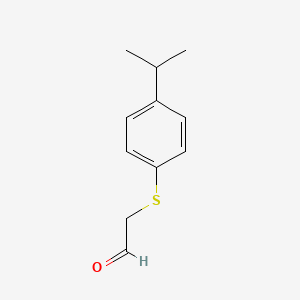
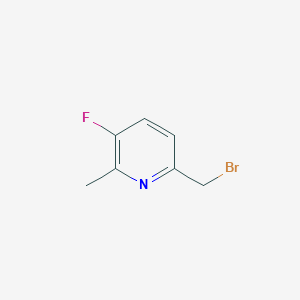
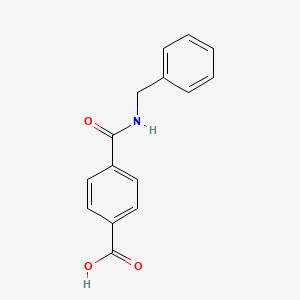
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)
